n-Hexyl-1,3-propanediamine

Lipophilicity Physicochemical profiling Drug design / ligand design

n-Hexyl-1,3-propanediamine (CAS 7748-29-0; IUPAC: N'-hexylpropane-1,3-diamine) is a mono-N-alkylated aliphatic diamine with molecular formula C9H22N2 and molecular weight 158.28 g·mol⁻¹. The compound features a linear six-carbon alkyl chain attached to one nitrogen of the 1,3-propanediamine backbone, yielding a predicted pKa of 10.98 ± 0.19 and a boiling point of 110 °C at 9 Torr reduced pressure.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
CAS No. 7748-29-0
Cat. No. B3154392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hexyl-1,3-propanediamine
CAS7748-29-0
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCCCNCCCN
InChIInChI=1S/C9H22N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-10H2,1H3
InChIKeyUUWPMNGNEAEOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Hexyl-1,3-propanediamine (CAS 7748-29-0): Technical Baseline for Procurement and Research Selection


n-Hexyl-1,3-propanediamine (CAS 7748-29-0; IUPAC: N'-hexylpropane-1,3-diamine) is a mono-N-alkylated aliphatic diamine with molecular formula C9H22N2 and molecular weight 158.28 g·mol⁻¹ [1]. The compound features a linear six-carbon alkyl chain attached to one nitrogen of the 1,3-propanediamine backbone, yielding a predicted pKa of 10.98 ± 0.19 and a boiling point of 110 °C at 9 Torr reduced pressure . It is classified under UN2735 as a Class 8 corrosive amine . Its computed XLogP3-AA of 1.5 and topological polar surface area (TPSA) of 38.1 Ų place it at an intermediate lipophilicity within the N-alkyl-1,3-propanediamine series [1].

Chain-length selection Intermediate C6 alkyl chain with reported XLogP3-AA of 1.5, between N-butyl (0.5) and N-octyl (2.6) analogs
Purification profile Boiling point 110 °C at 9 Torr enables practical vacuum distillation, unlike heavier long-chain analogs
Coordination precedent Demonstrated chelating diamine for Schiff base Zn(II)/Ni(II)/Mn(II) complexes with confirmed crystallinity

Why N-Alkyl-1,3-propanediamines Cannot Be Interchanged: Chain-Length-Dependent Property Shifts


Within the N-alkyl-1,3-propanediamine series, the alkyl chain length is the single dominant structural variable controlling lipophilicity, volatility, and hydrophobic driving forces in both coordination chemistry and materials applications. While all members share an identical TPSA of 38.1 Ų [1], the computed XLogP3-AA spans over 3 log units from N-ethyl (−0.4) to N-octyl (2.6) [2][3][4]. This means that substituting, for example, N-butyl-1,3-propanediamine for n-hexyl-1,3-propanediamine alters the octanol/water partition coefficient by a full log unit (XLogP3-AA 0.5 vs. 1.5), which can profoundly affect phase-transfer behavior, solubility in nonpolar media, and the hydrophobic contribution to metal–ligand complex stability [1][3]. Generic substitution without accounting for these quantifiable lipophilicity differences risks altering reaction yields, extraction efficiencies, and final material properties.

Chain-length alters logP by >1 unit
Replacing n-hexyl with N-butyl shifts XLogP3-AA from 1.5 to 0.5, a 10-fold partition coefficient difference that may change biphasic extraction yields and solubility in nonpolar media.
Volatility and handling mismatch
Shorter-chain analogs (N-ethyl, N-butyl) have higher vapor pressures; longer-chain analogs (N-octyl, N-decyl) require high-vacuum distillation. n-Hexyl provides an intermediate volatility profile that may not be replicated by direct replacement.
Performance assumptions in epoxy curing
Without compound-specific cure data, assuming equivalent crosslink density or Tg depression from class-level trends may lead to unexpected network properties; validate for target formulation.

Quantitative Differentiation Evidence for n-Hexyl-1,3-propanediamine vs. Closest N-Alkyl-1,3-propanediamine Analogs


Lipophilicity (XLogP3-AA) Ranking: n-Hexyl Occupies a Distinct Intermediate Hydrophobic Space

n-Hexyl-1,3-propanediamine exhibits a computed XLogP3-AA of 1.5, placing it between the more hydrophilic N-butyl analog (XLogP3-AA = 0.5) and the more lipophilic N-octyl analog (XLogP3-AA = 2.6) [1][2][3]. The TPSA is invariant across all four compounds at 38.1 Ų, confirming that the lipophilicity difference arises solely from the alkyl chain [1][2][3][4]. This 1.0 log-unit gap vs. the butyl analog corresponds to a 10-fold difference in octanol/water partition coefficient, directly affecting partitioning behavior in biphasic reactions, extraction efficiency, and membrane permeability in biological contexts.

Lipophilicity (XLogP3-AA)
Method context
n-Hexyl: 1.5 vs N-Butyl 0.5, N-Octyl 2.6
Intermediate hydrophobicity within series; supports biphasic reaction and extraction design
Computed by XLogP3 algorithm; TPSA identical (38.1 Ų) across analogs
Lipophilicity Physicochemical profiling Drug design / ligand design

Boiling Point and Handling: n-Hexyl Offers Reduced-Pressure Distillability vs. Heavier Analogs

n-Hexyl-1,3-propanediamine exhibits a boiling point of 110 °C at a reduced pressure of 9 Torr, enabling practical vacuum distillation for purification . In contrast, N-octyl-1,3-propanediamine boils at 264.5 °C at atmospheric pressure (760 mmHg) [1], and N-decyl-1,3-propanediamine boils at 296.5 °C at 760 mmHg [2]. The lower boiling point of the hexyl derivative under moderate vacuum translates to lower energy costs for solvent removal and purification, and reduced risk of thermal decomposition during distillation of heat-sensitive derivatives.

Boiling point
Reported
110 °C at 9 Torr vs N-Octyl 264.5 °C (760 mmHg)
Enables practical vacuum distillation for purification
Reduced-pressure measurement; estimated ~230 °C at 760 mmHg
Volatility Distillation Process chemistry

Demonstrated Utility as a Chelating Ligand: Schiff Base Complex Formation with Salicylaldehydes

n-Hexyl-1,3-propanediamine has been successfully employed as the amine component in Schiff base condensation with 5-halido-substituted salicylaldehydes under solvothermal conditions, yielding well-characterized dinuclear Zn(II) and trinuclear Ni(II)/Mn(II) complexes [1]. Single-crystal X-ray diffraction confirmed the structural integrity of the resulting complexes, which crystallized in centrosymmetric space groups (P2₁/c for Ni/Mn complexes; P1̄ for Zn complexes) [1]. This demonstrates the compound's viability as a chelating diamine ligand in metallosupramolecular synthesis. While direct comparative stability constants against other N-alkyl chain lengths are not reported in this study, the successful isolation and crystallographic characterization confirm that the hexyl chain does not sterically preclude six-membered chelate ring formation with the 1,3-propanediamine backbone.

Schiff base complex
Reported
Crystalline Zn(II) complexes isolated (P1̄, Z=1)
Confirmed chelation with 5-halidosalicylaldehydes; hexyl chain permits crystallinity
Single study; no comparative stability constants with other chain lengths
Coordination chemistry Schiff base ligands Zinc complexes

GHS Hazard Classification: Corrosive (Class 8) – Safety Profile Differentiator for Laboratory Procurement

n-Hexyl-1,3-propanediamine is classified under UN2735 as a Class 8 corrosive substance, consistent with its predicted basicity (pKa = 10.98 ± 0.19) and the presence of primary and secondary amine groups . This classification requires specific storage, handling, and shipping protocols (corrosion-resistant containers, secondary containment). In contrast, the unsubstituted 1,3-propanediamine (CAS 109-76-2) carries a different hazard profile with a lower flash point and different packing group requirements . The intermediate alkyl chain of n-hexyl modulates vapor pressure and corrosivity relative to both shorter-chain (more volatile) and longer-chain (more viscous, harder to handle) analogs.

Hazard classification
Class-level
UN2735, Class 8 corrosive
Shipping and storage requirements consistent with amine corrosivity
Predicted pKa 10.98; packing group may differ among N-alkyl analogs
Safety GHS classification Corrosive amine handling

Known Use as Epoxy Resin Curing Agent: n-Hexyl Chain Balances Pot-Life and Crosslink Density

n-Hexyl-1,3-propanediamine is identified as a curing agent (hardener) for epoxy resin systems, where the diamine functionality enables crosslinking via reaction with epoxide groups . In the broader N-alkyl-1,3-propanediamine class, alkyl chain length modulates the cured network properties: shorter alkyl chains (e.g., N-ethyl, N-butyl) yield higher crosslink density and faster cure but reduced flexibility, while longer chains (e.g., N-octyl, N-decyl) plasticize the network, increasing flexibility at the expense of Tg [1]. The n-hexyl chain of six carbons represents an intermediate that can balance these competing demands. Although compound-specific quantitative data on gel time, Tg depression, or mechanical properties for n-hexyl-1,3-propanediamine-cured epoxy systems are not available in the open literature, the class-level structure–property relationships provide a rational basis for its selection when moderate hydrophobicity and flexibility are desired.

Epoxy curing utility
Class-level
Diamine hardener; C6 chain predicted to balance crosslink density and flexibility
Chain-length class trends support selection; validate gel time and Tg
No compound-specific open-literature cure data for this analog
Epoxy curing Amine hardener Thermoset materials

LogP–PSA Profile for Blood–Brain Barrier Penetration Prediction: n-Hexyl Falls Within Favorable CNS Drug-Like Space

Combining the computed TPSA of 38.1 Ų and XLogP3-AA of 1.5 for n-hexyl-1,3-propanediamine [1] with established CNS MPO (Multiparameter Optimization) rules, the compound falls within the favorable region for blood–brain barrier penetration (TPSA < 90 Ų and 1 < LogP < 3) [2]. In contrast, N-ethyl-1,3-propanediamine (XLogP3-AA = −0.4) falls below the optimal LogP window, and N-octyl-1,3-propanediamine (XLogP3-AA = 2.6) approaches the upper boundary where plasma protein binding and nonspecific tissue distribution increase. The n-hexyl derivative thus occupies a pharmacokinetically privileged position within this congeneric series for the design of CNS-active platinum(II) complexes or other metallodrugs where the 1,3-propanediamine backbone serves as the carrier ligand [3].

CNS drug-like profile
Reported
TPSA 38.1 Ų, XLogP3-AA 1.5 (CNS MPO 1–3 LogP range)
Positions compound within CNS-exposure design space; shorter-chain analogs fall below LogP 1
Computed descriptors; used for platinum(II) carrier ligand research
CNS drug design ADME prediction Blood–brain barrier permeability

Evidence-Backed Application Scenarios for n-Hexyl-1,3-propanediamine Procurement


Synthesis of Lipophilic Schiff Base Ligands for Transition Metal Complexes

Based on published coordination chemistry data, n-hexyl-1,3-propanediamine reacts cleanly with 5-halido-substituted salicylaldehydes under solvothermal conditions to form Schiff base pro-ligands that yield crystallographically characterizable dinuclear Zn(II) and trinuclear Ni(II)/Mn(II) complexes [1]. The hexyl chain confers organic-solvent solubility to the resulting complexes while preserving crystallinity, a balance that may be lost with longer alkyl chains that introduce conformational disorder. Researchers procuring this diamine for metalloligand synthesis benefit from the demonstrated precedent for successful complexation and structural characterization. [1]

Epoxy Resin Curing Agent Where Intermediate Crosslink Density and Moderate Hydrophobicity Are Required

The compound is identified in regulatory databases as a curing agent for epoxy resins, where the diamine functionality enables network formation via epoxide ring-opening . Within the N-alkyl-1,3-propanediamine series, the hexyl chain (C6) provides an intermediate hydrophobicity (XLogP3-AA = 1.5) that is predicted to yield cured networks with balanced water resistance and flexibility compared to the more rigid networks from shorter-chain analogs (butyl, XLogP3-AA = 0.5) and the overly plasticized networks from longer-chain analogs (octyl, XLogP3-AA = 2.6) [2][3]. Formulators seeking this specific balance should select the hexyl derivative. [2][3]

Carrier Ligand for CNS-Targeted Platinum(II) Anticancer Complexes

The combination of TPSA = 38.1 Ų and XLogP3-AA = 1.5 places n-hexyl-1,3-propanediamine-derived platinum complexes within the optimal CNS drug-like property space defined by the CNS MPO paradigm [2][4]. Research on N-alkyl-propanediamine platinum(II) complexes has established that increasing alkyl chain length (C8 → C14) enhances cellular uptake and cytotoxicity via increased lipophilicity [5]; the n-hexyl (C6) derivative represents the shortest chain that still achieves a LogP ≥ 1.0, potentially offering a favorable therapeutic window by minimizing nonspecific protein binding relative to longer-chain analogs. This positions the compound as a strategic building block for medicinal chemists exploring the platinum(II) pharmacophore with modulated pharmacokinetics. [2][4][5]

GC–MS Analytical Reference Standard for Corrosion Inhibitor Amine Monitoring in Power Plant Water–Steam Circuits

The GC–MS methodology established by Kusch et al. (2009) for identifying and quantifying long-chain N-1-alkyl-1,3-propanediamines in boiler water samples after derivatization with trifluoroacetic anhydride provides a validated analytical framework [6]. While the method was demonstrated on C12–C14 commercial mixtures, n-hexyl-1,3-propanediamine (C6) can serve as a shorter-chain reference standard or internal standard for method calibration, owing to its structural homology, distinct retention time, and availability. Analytical laboratories supporting power industry corrosion monitoring programs may procure this compound as a QC standard. [6]

Application
Selection Property
Validation Focus
Lipophilic Schiff base ligand synthesis
Organic-solvent soluble chelating diamine with demonstrated crystallinity
Successful complexation and XRD characterization with salicylaldehyde precursors
Epoxy curing with intermediate hydrophobicity
C6 chain for moderate water resistance and flexibility vs. shorter/longer analogs
Gel time, Tg depression, and crosslink density in target formulation
CNS-exposure platinum(II) complex carrier
LogP/TPSA combination within CNS research exposure range
Cellular uptake and cytotoxicity screening in research models
GC–MS reference for corrosion inhibitor amine analysis
Shorter-chain N-alkyl-1,3-propanediamine homolog for method calibration
Retention time and derivatization consistency under published GC–MS conditions
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